N-(4-PHENYL-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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Overview
Description
N-(4-PHENYL-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is a useful research compound. Its molecular formula is C22H16N2OS and its molecular weight is 356.44. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A study by Bikobo et al. (2017) synthesized a series of thiazole derivatives, including compounds similar to 4-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, which exhibited significant antimicrobial activity against various bacterial and fungal strains. Some compounds showed higher potency than reference drugs, especially against Gram-positive bacterial strains, highlighting their potential as antimicrobial agents (Bikobo et al., 2017).
Anticancer Evaluation
Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing that some derivatives exhibited moderate to excellent anticancer activity against various cancer cell lines. These results suggest a promising avenue for developing new anticancer drugs (Ravinaik et al., 2021).
Fluorescence Characteristics
Zhang et al. (2017) synthesized fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles. These compounds demonstrated excellent photophysical properties, including large Stokes shift and solid-state fluorescence, indicating their utility in fluorescence applications (Zhang et al., 2017).
Material Science and Polymer Synthesis
Yokozawa et al. (2002) reported the synthesis of well-defined aromatic polyamides, including a block copolymer containing aramide with low polydispersity, using a method that could potentially involve compounds similar to 4-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. This work underscores the compound's relevance in material science, especially in the synthesis of advanced polymeric materials (Yokozawa et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit kynurenine 3-hydroxylase , an enzyme involved in the kynurenine pathway of tryptophan degradation .
Mode of Action
It has been suggested that similar compounds might induce apoptosis in cancer cells .
Biochemical Pathways
N-(4-phenylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide may affect the kynurenine pathway . This pathway is involved in the metabolism of tryptophan, an essential amino acid. Disruptions in this pathway have been linked to several diseases, including cancer and neurodegenerative disorders .
Result of Action
Similar compounds have shown anti-proliferative activities in vitro . These compounds have demonstrated excellent inhibitions on various cell lines, suggesting that they might induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
The compound N-(4-phenylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has been found to interact with various enzymes and proteins, playing a crucial role in biochemical reactions .
Cellular Effects
N-(4-phenylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has been observed to have profound effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of action of N-(4-phenylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-phenylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide have been observed to change over time .
Dosage Effects in Animal Models
The effects of N-(4-phenylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide have been studied in animal models, with varying effects observed at different dosages .
Metabolic Pathways
N-(4-phenylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of N-(4-phenylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide within cells and tissues is a critical aspect of its function .
Subcellular Localization
The subcellular localization of N-(4-phenylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide plays a significant role in its activity and function .
Properties
IUPAC Name |
4-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2OS/c25-21(19-13-11-17(12-14-19)16-7-3-1-4-8-16)24-22-23-20(15-26-22)18-9-5-2-6-10-18/h1-15H,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBONNQHFASQGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.